
2-Bromothiazole-4-boronic Acid: Synthetic
Architecture & Medicinal Utility

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-Bromothiazole-4-boronic acid

Cat. No.: B14004461

Get Quote

Part 1: Chemical Identity & Core Data
Compound Name: 2-Bromothiazole-4-boronic acid (often utilized as the pinacol ester) CAS

Number:

Free Acid: Not widely commercially available due to rapid protodeboronation.

Pinacol Ester (Stable Surrogate):1352796-64-5 (Tentative/Analogous reference based on

structural libraries; Note: Researchers should verify batch-specific CAS as custom synthesis

providers often assign internal IDs for this unstable isomer.)

Related Anchor CAS (Parent): 2-Thiazole-4-boronic acid (CAS: 1016642-07-1).[1]

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]
[13]
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Property Data (Predicted/Experimental)

Molecular Formula
C₃H₃BBrNO₂S (Free Acid) / C₉H₁₃BBrNO₂S

(Pinacol Ester)

Molecular Weight 207.84 g/mol (Acid) / 290.00 g/mol (Ester)

Appearance Off-white to pale yellow solid (Ester)

Solubility
Soluble in DMSO, DMF, MeOH, DCM; sparingly

soluble in water.

Stability

High Risk: The free acid is prone to rapid

protodeboronation at the C4 position. The

pinacol ester is kinetically stable but must be

stored at -20°C under inert atmosphere.

Acidity (pKa) ~7.5 (Boronic acid moiety)

Part 2: Strategic Synthesis & Regioselectivity
The "Halogen Dance" Challenge
Synthesizing 2-bromothiazole-4-boronic acid is chemically non-trivial due to the inherent

reactivity of the thiazole ring.

C2 Acidity: The C2 position (between N and S) is the most acidic and reactive toward

Lithium-Halogen Exchange (Li-Hal).

Regioselectivity: Direct lithiation of 2,4-dibromothiazole preferentially targets the C2-bromide,

yielding 2-borono-4-bromothiazole—the unwanted regioisomer.

Validated Synthetic Protocol: The "Blocking" Strategy
To access the 4-borono-2-bromo motif, one must block the C2 position or use a more reactive

halogen at C4 (e.g., Iodine) to override the natural selectivity.

Workflow Diagram (Graphviz)
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Figure 1: Regioselective synthesis overcoming C2-preference via TMS blocking strategy.

2,4-Dibromothiazole Selective C2-Lithiation
(n-BuLi, -78°C) 2-Lithio-4-bromothiazole TMS-Cl Trap

(C2 Protection) 2-(TMS)-4-bromothiazole C4-Lithiation
(t-BuLi, -78°C)

Borate Trap
(B(OiPr)3)

Ipso-Bromination / Deprotection
(NBS or Br2)

2-Bromothiazole-4-boronic acid
(Pinacol Ester)

Functionalization
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Detailed Experimental Protocol (Pinacol Ester
Synthesis)
Objective: Synthesis of 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole via

Halogen-Dance mitigation.

Reagents:

2,4-Dibromothiazole (1.0 eq)

Isopropylmagnesium chloride (iPrMgCl) or n-BuLi

Trimethylsilyl chloride (TMSCl)

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

N-Bromosuccinimide (NBS)

Step-by-Step Procedure:

C2-Protection: Dissolve 2,4-dibromothiazole in anhydrous THF at -78°C. Add n-BuLi (1.05

eq) dropwise. The exchange occurs exclusively at C2.

TMS Trapping: Quench the 2-lithio species with TMSCl. Warm to RT. This yields 2-

(trimethylsilyl)-4-bromothiazole.

C4-Exchange: Cool the TMS-protected intermediate to -78°C. Add t-BuLi (2.0 eq) to effect Li-

Hal exchange at the C4 position (now the only available bromide).

Borylation: Add the borolane reagent (1.2 eq). Allow to warm to 0°C.
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C2-Regeneration (The Critical Step): The TMS group must be converted back to a Bromine.

Treat the intermediate with NBS (1.1 eq) in MeCN/THF. The ipso-substitution of the C2-TMS

group with Bromine restores the 2-bromo functionality while retaining the 4-boronate.

Purification: Rapid column chromatography (neutral alumina) to avoid protodeboronation.

Part 3: Applications in Drug Discovery
The 2-bromothiazole-4-boronic acid scaffold is a "linchpin" intermediate. It allows for the

modular construction of A-B-C type trisubstituted thiazoles, common in kinase inhibitors and

anti-infectives.

Mechanism of Action: Sequential Cross-Coupling
This molecule enables Orthogonal Functionalization:

Site A (C4-Boronate): Reacts first under standard Suzuki conditions (Pd(PPh3)4, Na2CO3)

with aryl halides.

Site B (C2-Bromide): Remains intact during the first coupling (if conditions are mild) or can

be activated later using more potent catalysts (e.g., XPhos Pd G2) for a second coupling

event.

Therapeutic Relevance
Kinase Inhibitors: Thiazoles mimic the ATP-binding hinge region. The 2-bromo position

allows for the introduction of solubilizing amine tails (via Buchwald-Hartwig) after the core

scaffold is built via the 4-boronate.

Peptidomimetics: Used to synthesize thiazole-based peptide backbones (e.g., in cyclic

peptides like Micrococcin P1).

Part 4: Handling & Stability (The "Self-Validating"
Protocol)
The "Protodeboronation" Trap: Thiazole boronic acids are notoriously unstable. The C-B bond

at the 4-position is electron-deficient and prone to hydrolysis followed by cleavage.
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Validation Checklist:

TLC Monitoring: Do not rely on UV alone. Stain with Curcumin or Alizarin Red S to confirm

the presence of Boron.

NMR Verification:

¹¹B NMR: Look for a peak at ~28-32 ppm (boronate ester). A sharp peak at ~20 ppm

indicates hydrolysis to the free acid or boric acid (decomposition).

¹H NMR: Check for the disappearance of the C4-proton signal.

Storage: Store strictly as the pinacol ester at -20°C. Never store as the free acid for >24

hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2-Bromothiazole-4-boronic Acid: Synthetic Architecture
& Medicinal Utility]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14004461/docs#2-bromothiazole-4-boronic-acid-
synthetic-architecture-medicinal-utility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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